molecular formula C22H28N4O4 B11235872 4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No.: B11235872
M. Wt: 412.5 g/mol
InChI Key: RECOBHBSUTVWPS-UHFFFAOYSA-N
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Description

4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a complex organic compound with a unique structure that includes a methoxy group, a piperidine ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide typically involves multiple steps, including the formation of the pyridinone ring, the introduction of the piperidine moiety, and the final acylation step. Common reagents used in these steps include methoxybenzene, piperidine, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperidine compounds.

Scientific Research Applications

4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoic acid
  • 4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzylamine

Uniqueness

4-(2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C22H28N4O4/c1-15-7-9-25(10-8-15)12-18-11-19(27)20(30-2)13-26(18)14-21(28)24-17-5-3-16(4-6-17)22(23)29/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H2,23,29)(H,24,28)

InChI Key

RECOBHBSUTVWPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)OC

Origin of Product

United States

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